

An In-depth Technical Guide to 9-(Bromomethyl)nonadecane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 9-(Bromomethyl)nonadecane

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **9-(Bromomethyl)nonadecane**. This long-chain aliphatic bromide is a versatile chemical intermediate, primarily utilized as an alkylating agent in the synthesis of complex organic molecules. Its utility in materials science, particularly in the development of conjugated polymers, is well-documented. While its direct application in drug development is not extensively reported, its role as a lipophilic alkylating agent suggests potential for modifying the properties of bioactive molecules. This guide consolidates available data on its characteristics, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, with a focus on providing researchers and drug development professionals with a thorough understanding of this compound.

Chemical and Physical Properties

9-(Bromomethyl)nonadecane is a colorless to pale yellow oily liquid at room temperature.^[1]
^[2] Its chemical structure features a C20 branched alkyl chain with a primary bromide. This structure imparts significant lipophilicity to the molecule.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	9-(Bromomethyl)nonadecane	[3]
Synonyms	1-Bromo-2-octyldodecane, 2-Octyldodecyl bromide	[3][4]
CAS Number	69620-20-8	[3]
Molecular Formula	C20H41Br	[3][4]
Molecular Weight	361.44 g/mol	[3][4]
Canonical SMILES	<chem>CCCCCCCCCCC(CCCCCC C)CBr</chem>	[3]
InChI	InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3	[3]
InChIKey	XSQSDBVMLJNZKU-UHFFFAOYSA-N	[3]

Table 2: Physical and Spectroscopic Properties

Property	Value	Source(s)
Melting Point	-5 °C	[2]
Boiling Point	195 °C at 0.4 mmHg	[2]
Density	0.971 ± 0.06 g/cm ³ (Predicted)	[2]
Refractive Index	1.4620 to 1.4660	[2]
Solubility	Chloroform, Ethyl Acetate (Slightly)	[2]
Appearance	Colourless to Pale Yellow Oil	[2]
¹ H NMR	Spectrum available	[1]
¹³ C NMR	Data available	[5]
Mass Spectrometry	Data available	[1]

Note: While the availability of spectroscopic data is indicated, specific spectral data with peak assignments are not publicly available in the searched resources. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Synthesis of 9-(Bromomethyl)nonadecane

The most commonly cited method for the synthesis of **9-(Bromomethyl)nonadecane** is the bromination of the corresponding alcohol, 2-octyldodecan-1-ol.[6] This reaction is typically achieved using a combination of triphenylphosphine and a bromine source like N-bromosuccinimide (NBS) in an aprotic solvent.

Experimental Protocol: Synthesis from 2-Octyldodecan-1-ol

This protocol is based on the general principles of the Appel reaction for the conversion of alcohols to alkyl bromides.

Materials:

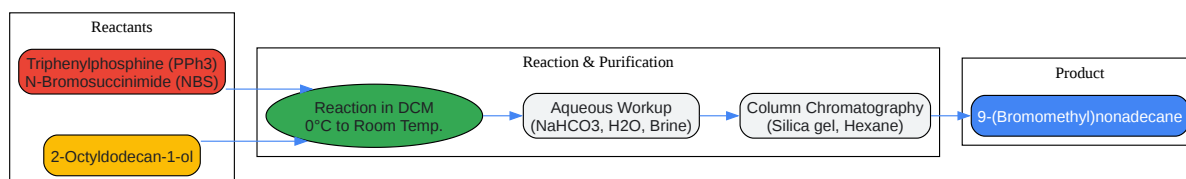
- 2-Octyldodecan-1-ol

- Triphenylphosphine (PPh_3)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-octyldodecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure **9-(Bromomethyl)nonadecane**.



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Caption: Synthetic workflow for **9-(Bromomethyl)nonadecane**.

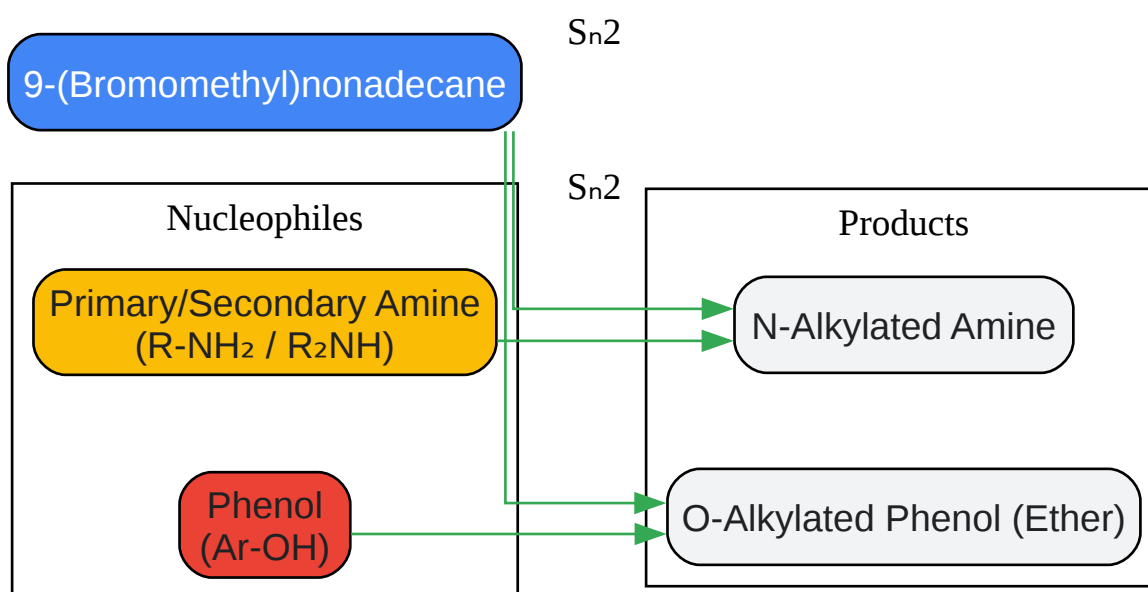
Chemical Reactivity and Applications

9-(Bromomethyl)nonadecane's primary reactivity stems from the presence of the bromomethyl group, making it an effective alkylating agent in nucleophilic substitution reactions. The long, branched alkyl chain provides significant steric hindrance and enhances solubility in nonpolar organic solvents.

Alkylation Reactions

As a primary alkyl bromide, **9-(Bromomethyl)nonadecane** readily undergoes S_N2 reactions with a variety of nucleophiles.

- N-Alkylation: It can be used to alkylate primary and secondary amines to introduce the bulky and lipophilic 2-octyldodecyl group.[7][8] This can be a useful strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug candidate, such as increasing its membrane permeability or altering its metabolic profile. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction and requires careful control of reaction conditions.[9]
- O-Alkylation: Phenols and alcohols can be O-alkylated with **9-(Bromomethyl)nonadecane** under basic conditions to form the corresponding ethers.[10][11] This is another method to increase the lipophilicity of a molecule.



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